molecular formula C17H22N2O2 B574568 ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate CAS No. 175277-04-0

ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate

Cat. No.: B574568
CAS No.: 175277-04-0
M. Wt: 286.375
InChI Key: VZAHPLKSERLTAN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with a benzyl group at the N1 position and a tert-butyl group at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . For example, ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (a structural analog) is synthesized via refluxing ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with benzyl chloride in acetonitrile, yielding 76% crystallized product .

Properties

IUPAC Name

ethyl 2-benzyl-5-tert-butylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-21-16(20)14-11-15(17(2,3)4)18-19(14)12-13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHPLKSERLTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654364
Record name Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-04-0
Record name Ethyl 3-(1,1-dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (500 mg, 2.55 mmol) is dissolved in ethanol (15 mL) and treated with benzyl bromide (303 μL, 2.55 mmol) and potassium carbonate (528 mg, 3.82 mmol). The mixture is heated at 60°C overnight, followed by concentration and purification via silica gel chromatography (0–100% ethyl acetate/hexanes). This yields 476 mg (65%) of the title compound as a clear oil.

Key Parameters:

  • Solvent: Ethanol (polar protic) facilitates nucleophilic substitution.

  • Base: K2CO3\text{K}_2\text{CO}_3 deprotonates the pyrazole NH, enhancing reactivity.

  • Temperature: 60°C balances reaction rate and side-product minimization.

Challenges and Yield Limitations

The moderate yield (65%) stems from competing side reactions, such as over-alkylation or ester hydrolysis. Patents highlight analogous issues in pyrazole syntheses, where hydrolysis products like 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (CAS 100957-85-5) complicate isolation. Source 2 notes that pyrazole esters are prone to hydrolysis under basic conditions, necessitating careful pH control.

Alternative Methods and Industrial Considerations

Oxidative Approaches for Pyrazole Derivatives

While no direct oxidative methods for this compound are reported, WO2021096903A1 describes the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate using potassium persulfate and sulfuric acid in acetonitrile. This suggests that oxidative conditions (e.g., persulfate/acid systems) could adapt to other pyrazole esters, though scalability remains a concern due to toxic reagents and high solvent volumes.

Industrial Production Challenges

A patent analyzing 5-acetyl-1H-pyrazole-3-carboxylic acid synthesis underscores difficulties in scaling pyrazole reactions:

  • Low Yields: 26% separation yield due to poor extractability of polar intermediates.

  • Solvent Waste: Ethyl acetate (200 volumes) raises environmental and cost barriers.

  • Catalyst Toxicity: Transition metals (e.g., InCl) necessitate costly post-treatment.

These issues parallel challenges in synthesizing this compound, where chromatographic purification limits throughput.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexanes) remains the standard for isolating the ester. However, source 4’s mention of 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid implies that aqueous workup risks hydrolysis, necessitating rapid processing.

Spectroscopic Data

  • LRMS (ESI): m/zm/z [M+H]+^+ 287.1 (calculated 287.2).

  • 1^1H NMR (Predicted): Signals for tert-butyl (δ 1.35 ppm), benzyl (δ 5.30 ppm), and ethyl ester (δ 4.30 ppm, δ 1.25 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. The benzyl and tert-butyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, crystallographic, and synthetic differences between ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Crystal System Unit Cell Volume (ų) Pharmacological Notes Synthesis Yield Reference ID
This compound* C₁₈H₂₂N₂O₂ 298.38 1-Benzyl, 3-tert-butyl Not reported Not reported Hypothesized enhanced metabolic stability due to tert-butyl Not reported Inferred
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate C₁₉H₁₇FN₂O₂ 324.35 1-Benzyl, 3-(4-fluorophenyl) Triclinic 821.5 Anticonvulsant, antimicrobial activity 76%
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate C₁₁H₁₈N₂O₂ 210.28 1-Methyl, 3-tert-butyl Not reported Not reported Used as a building block in drug design 89% (analogous)
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate C₁₉H₁₆ClFN₂O₂ 358.79 1-(4-Chlorobenzyl), 3-(4-fluorophenyl) Triclinic 879.8 Broad-spectrum bioactivity Not reported
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate C₂₁H₂₂N₂O₃ 350.42 1-(4-Methoxybenzyl), 3-p-tolyl Triclinic Not reported Antioxidant properties Not reported

Key Observations:

Steric and Electronic Effects: The tert-butyl group at C3 (hypothetical compound) introduces significant steric hindrance compared to aryl substituents (e.g., 4-fluorophenyl in ). Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance dipole interactions, influencing crystal packing (e.g., triclinic system with V = 821.5 ų) .

Pharmacological Implications :

  • Aryl substituents at C3 (e.g., 4-fluorophenyl) are associated with anticonvulsant and antimicrobial activities , while tert-butyl groups may improve metabolic stability by shielding the pyrazole core from enzymatic degradation .

Synthetic Accessibility :

  • Benzyl-substituted derivatives are typically synthesized via nucleophilic substitution (e.g., benzyl chloride with pyrazole precursors), yielding moderate to high (76–89%) yields .

Crystallographic Trends :

  • Compounds with bulkier substituents (e.g., 4-chlorobenzyl) exhibit larger unit cell volumes (879.8 ų) compared to simpler analogs (821.5 ų) .

Biological Activity

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

1. Overview of Pyrazole Compounds

Pyrazole derivatives are known for their varied biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The structural diversity of these compounds allows for significant variation in their biological profiles. This compound is particularly noted for its potential as an anticancer agent.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.

2.1 In Vitro Studies

A study evaluated the cytotoxic effects of several pyrazole derivatives against different cancer cell lines. This compound demonstrated significant antiproliferative activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
A54926.00

These results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. The compound has been shown to enhance caspase-3 activity, a key marker of apoptosis, thereby promoting programmed cell death in cancer cells .

3. Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits promising antimicrobial activity. In particular, studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains.

3.1 In Vitro Antibacterial Studies

Research on related pyrazole compounds has indicated that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria:

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be developed into an effective antibacterial agent .

4. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored in various studies. Pyrazole derivatives are known to inhibit pathways associated with inflammation.

4.1 In Vivo Anti-inflammatory Studies

In animal models, pyrazole derivatives have shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6:

StudyModelResult
Anti-inflammatory effect of pyrazolesCarrageenan-induced paw edema in ratsSignificant reduction observed

This suggests that this compound may have therapeutic potential for treating inflammatory diseases .

5. Case Studies

Several case studies have documented the efficacy of pyrazole compounds in clinical settings:

Case Study: Cancer Treatment

A clinical trial involving a series of pyrazole derivatives reported positive outcomes in patients with advanced solid tumors, showcasing the potential for this compound as part of a combination therapy regimen .

Q & A

Q. What are the optimal synthetic routes for ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate?

A widely used method involves refluxing ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate with benzyl chloride in acetonitrile, using potassium carbonate as a base. After 10 hours, the solvent is removed under reduced pressure, and the product is purified via silica gel column chromatography, yielding ~76% purity. Crystallization is achieved by slow cooling of an ethyl acetate solution . This method is adaptable from analogous pyrazole syntheses (e.g., fluorophenyl derivatives) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD area detector and MoKα radiation (λ = 0.71073 Å) is standard. Data collection typically involves θ ranges of 2.1–27.3°, with absorption corrections applied via SADABS. The structure is solved using SHELXS-97 and refined with SHELXL-97, incorporating riding models for hydrogen atoms. Unit cell parameters (e.g., monoclinic P21/n space group, β ≈ 111.5°) and displacement parameters are validated against 3103 reflections .

Q. What analytical techniques confirm purity and structural integrity?

Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). For crystalline samples, SCXRD provides definitive structural validation. Thermal displacement parameters (e.g., Uiso = 1.2–1.5× parent atoms for H) and R-factors (e.g., R1 = 0.084, wR2 = 0.245) ensure refinement accuracy .

Advanced Research Questions

Q. How can discrepancies between computational models and crystallographic dihedral angles be resolved?

Discrepancies often arise from neglecting non-covalent interactions (e.g., C–H···π or van der Waals forces) in computational models. Refinement using SHELXL-97 with constraints (e.g., riding H-atoms) improves agreement. For example, the pyrazole ring in fluorophenyl analogs shows dihedral angles of 4.57° with substituent aryl groups, which computational models may underestimate without torsional parameter adjustments .

Q. What strategies address low R-factor values despite high atomic displacement parameters?

High displacement parameters (e.g., Ueq > 0.05 Ų for tert-butyl groups) suggest dynamic disorder. Strategies include:

  • Applying anisotropic displacement models for non-H atoms.
  • Using TWIN/BASF commands in SHELXL for twinned crystals.
  • Validating with Hirshfeld surface analysis to identify weak interactions contributing to disorder .

Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?

Graph set analysis (GSA) categorizes hydrogen-bonding motifs (e.g., rings, chains). For example, C–H···O interactions in related pyrazoles form D motifs (single donor-acceptor pairs), while π-π stacking creates R₂²(8) ring motifs. These patterns are critical for predicting packing efficiency and stability .

Q. What biological activities are hypothesized based on structural analogs?

Pyrazole derivatives with tert-butyl groups exhibit anticonvulsant activity by modulating GABA receptors (e.g., ED₅₀ = 23 mg/kg in murine models). The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies suggest substitution at the 3-position (e.g., halogen, aryl) optimizes bioactivity .

Data Contradiction and Optimization

Q. How to resolve conflicting NMR and X-ray data for substituent orientation?

Q. What conditions optimize crystal growth for SCXRD?

Slow evaporation of ethyl acetate at 298 K produces block-shaped crystals (0.2 × 0.16 × 0.12 mm). Seed crystals or microseeding techniques reduce twinning. For hygroscopic samples, paraffin-oil coating prevents solvent loss during data collection .

Methodological Recommendations

  • Synthesis : Use anhydrous acetonitrile to minimize side reactions.
  • Refinement : Apply ISOR restraints in SHELXL for disordered tert-butyl groups.
  • Validation : Cross-check Hirshfeld surfaces with Mercury 4.3 to confirm intermolecular interactions .

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